
Glycocyamine
Descripción general
Descripción
La glicociamina, también conocida como ácido guanidinoacético, es un metabolito de la glicina donde el grupo amino se ha convertido en un grupo guanidina. Es un precursor de la creatina, un compuesto esencial para el almacenamiento y la transferencia de energía en los tejidos muscular y cerebral. La glicociamina se utiliza como suplemento dietético y aditivo para piensos en la cría de aves de corral .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La glicociamina se puede sintetizar a través de varios métodos:
Reacción de cianamida con glicina: Este método, descrito por primera vez por Adolph Strecker en 1861, implica la reacción de cianamida con glicina en una solución acuosa.
Guanylación de glicina: La glicina se puede convertir en glicociamina utilizando S-metilisotiourea u O-alquilisoúreas como agentes de guanylación.
Oxidación catalítica de etanolamina: Este método reciente implica la oxidación catalítica de etanolamina a glicina, seguida de la reacción con cianamida en una solución acuosa.
Métodos de producción industrial
La producción industrial de glicociamina suele implicar la oxidación catalítica de etanolamina a glicina, seguida de la reacción con cianamida. Este método es preferible debido a su alto rendimiento y rentabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
La glicociamina experimenta varias reacciones químicas, que incluyen:
Oxidación: La glicociamina se puede oxidar para producir creatina.
Reducción: Las reacciones de reducción pueden convertir la glicociamina de nuevo en glicina.
Sustitución: La glicociamina puede sufrir reacciones de sustitución en las que el grupo guanidina es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios agentes alquilantes para las reacciones de sustitución.
Productos principales
El producto principal formado a partir de la oxidación de la glicociamina es la creatina, un compuesto crucial para el metabolismo energético en los tejidos muscular y cerebral .
Aplicaciones Científicas De Investigación
La glicociamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de creatina y otros derivados de guanidina.
Mecanismo De Acción
La glicociamina ejerce sus efectos principalmente a través de su conversión en creatina. La enzima L-Arg:Gly-amidinotransferasa (AGAT) transfiere el grupo guanidina de la L-arginina a la glicina, formando glicociamina. Este es entonces metilado por la enzima guanidinoacetato N-metiltransferasa (GAMT) para producir creatina . La creatina juega un papel vital en el almacenamiento y la transferencia de energía dentro de las células, particularmente en los tejidos muscular y cerebral .
Comparación Con Compuestos Similares
La glicociamina es similar a otros derivados de guanidina como:
Creatina: La glicociamina es un precursor directo de la creatina, que se utiliza ampliamente como suplemento dietético para mejorar el rendimiento deportivo.
Sarcosina: Otro derivado de la glicina, la sarcosina está involucrada en el metabolismo de la colina y la metionina.
Dimetilglicina: Este compuesto está involucrado en el metabolismo de los aminoácidos y se utiliza como suplemento dietético por sus potenciales beneficios para la salud.
La glicociamina es única en su función como precursor de la creatina, lo que la hace esencial para el metabolismo energético en los tejidos muscular y cerebral. Su capacidad para mejorar el crecimiento y la eficiencia alimentaria en la cría de aves de corral también la diferencia de otros compuestos similares .
Actividad Biológica
Glycocyamine, also known as guanidinoacetate (GAA), is a naturally occurring compound that plays a significant role in the metabolism of creatine, a critical molecule for energy production in cells. This article delves into the biological activity of this compound, highlighting its synthesis, metabolic pathways, therapeutic applications, and associated risks based on diverse research findings.
1. Synthesis and Metabolism
This compound is synthesized in the kidneys from glycine and L-arginine through the action of the enzyme L-Arg:Gly-amidinotransferase (AGAT). The process involves transferring a guanidine group from arginine to glycine, resulting in this compound formation. Subsequently, this compound is methylated to produce creatine via the enzyme guanidinoacetate N-methyltransferase (GAMT) using S-adenosyl methionine as a methyl donor .
Table 1: this compound Metabolic Pathway
Step | Enzyme | Substrate | Product |
---|---|---|---|
1 | AGAT | Glycine + L-arginine | This compound |
2 | GAMT | This compound + SAM | Creatine |
2. Biological Functions
This compound serves as a precursor to creatine, which is essential for ATP production, particularly in muscle and brain tissues. Creatine acts as a reservoir of high-energy phosphate groups, facilitating rapid energy transfer during intense physical activity .
Research indicates that this compound supplementation can enhance bioenergetics by increasing phosphocreatine levels in tissues, thereby improving physical performance and recovery . Additionally, this compound has been shown to interact with various cellular transporters, influencing the transport of other metabolites such as taurine and γ-aminobutyric acid (GABA) .
3. Therapeutic Applications
This compound has been explored for its therapeutic potential in various conditions:
- Cardiac Health : Historical studies demonstrated that this compound supplementation improved symptoms in patients with congestive heart failure. Patients reported enhanced well-being and reduced fatigue after treatment .
- Neuromuscular Disorders : this compound has been investigated for its effects on muscle wasting associated with renal failure and other neuromuscular conditions. A deficiency in this compound may contribute to muscle atrophy observed in chronic diseases .
- Energy Metabolism : Studies suggest that this compound may be superior to creatine for improving energy metabolism due to better transportability to target tissues and fewer non-responders compared to creatine supplementation .
4. Case Studies and Clinical Findings
Several clinical studies have evaluated the effects of this compound supplementation:
- Study 1 : A pilot study involving cardiac patients showed significant improvements in quality of life metrics after 12 months of this compound supplementation at doses around 70 mg/kg/day. Participants reported increased energy levels and decreased fatigue without adverse effects .
- Study 2 : In a controlled trial with healthy young adults, daily supplementation of 2.4 g of this compound for six weeks resulted in elevated serum homocysteine levels, raising concerns about potential cardiovascular risks associated with long-term use .
Table 2: Summary of Clinical Findings
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Pilot Study | Cardiac Patients | ~70 mg/kg/day | Improved well-being; reduced fatigue |
Controlled Trial | Healthy Adults | 2.4 g/day | Elevated serum homocysteine; no major side effects |
5. Risks and Considerations
While this compound shows promise as a dietary supplement, it is not without risks. The primary concern is its potential to raise homocysteine levels, which has been linked to cardiovascular diseases . Elevated homocysteine can result from the methylation process during creatine synthesis from this compound, highlighting the need for careful monitoring during supplementation.
Propiedades
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861885 | |
Record name | N-(Aminoiminomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanidoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL at 15 °C | |
Record name | Guanidoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
352-97-6 | |
Record name | Guanidinoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycocyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycocyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | glycocyamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | glycocyamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Aminoiminomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidinoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCOCYAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO52O1A04E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Guanidoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.